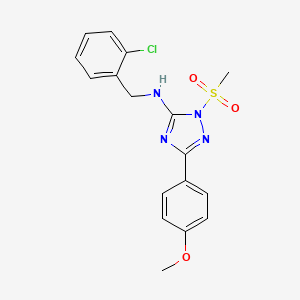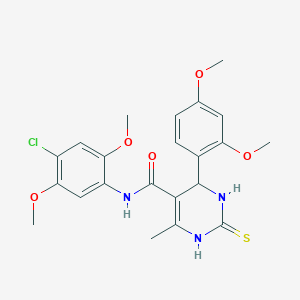![molecular formula C16H21BrN2S B4194786 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine](/img/structure/B4194786.png)
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine
描述
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine, also known as BCTP, is a chemical compound that has been widely used in scientific research. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in regulating synaptic transmission in the central nervous system.
作用机制
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. mGluR5 is widely expressed in the central nervous system and plays an important role in regulating synaptic transmission and plasticity. By blocking mGluR5, this compound can modulate various physiological and pathological processes that involve glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes that involve mGluR5. For example, this compound has been shown to reduce cocaine self-administration in rats, suggesting a potential role in drug addiction treatment. This compound has also been shown to reduce anxiety-like behavior in mice, suggesting a potential role in anxiety disorders. This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, suggesting a potential role in neurodegenerative diseases.
实验室实验的优点和局限性
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of glutamatergic neurotransmission. This compound is also relatively stable and can be used in in vitro and in vivo experiments. However, there are also some limitations to the use of this compound. It has low solubility in water, which can make it difficult to use in some experimental setups. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine in scientific research. One direction is to further investigate the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. This compound has shown promising results in animal models of Alzheimer's disease, and further research could lead to the development of new treatments for these diseases. Another direction is to investigate the role of mGluR5 in other psychiatric disorders such as schizophrenia and bipolar disorder. This compound has been shown to modulate anxiety-like behavior in mice, and further research could lead to the development of new treatments for these disorders. Finally, there is a need to develop new and more potent mGluR5 antagonists that can be used in clinical trials. This compound has shown promising results in preclinical studies, but more research is needed to determine its safety and efficacy in humans.
科学研究应用
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of mGluR5 in drug addiction, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. This compound has also been used to study the role of mGluR5 in synaptic plasticity and learning and memory.
属性
IUPAC Name |
(3-bromo-4-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2S/c17-14-12-13(16(20)19-10-2-1-3-11-19)6-7-15(14)18-8-4-5-9-18/h6-7,12H,1-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMFOCXCKLBLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC(=C(C=C2)N3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194706.png)
![N-{4-[(3-ethoxypropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4194710.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-3-nitrobenzenesulfonamide](/img/structure/B4194717.png)
![2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4194724.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4194729.png)


![9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4194756.png)
![3-[(5-bromo-2-thienyl)sulfonyl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4194757.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B4194763.png)


![4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4194802.png)
![5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4194804.png)